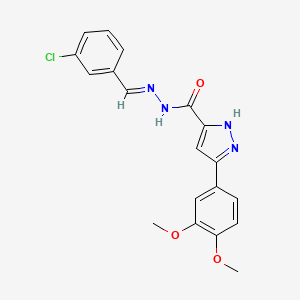![molecular formula C22H25N3O3 B11681482 N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3-methoxy-4-propoxy-phenyl)-acrylamide](/img/structure/B11681482.png)
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3-methoxy-4-propoxy-phenyl)-acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3-methoxy-4-propoxy-phenyl)-acrylamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3-methoxy-4-propoxy-phenyl)-acrylamide typically involves the condensation of ortho-phenylenediamines with benzaldehydes. One common method involves using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3-methoxy-4-propoxy-phenyl)-acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Aplicaciones Científicas De Investigación
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3-methoxy-4-propoxy-phenyl)-acrylamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Mecanismo De Acción
The mechanism of action of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3-methoxy-4-propoxy-phenyl)-acrylamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Osimertinib: A benzimidazole derivative used as an anticancer drug.
Navelbine: Another benzimidazole-based anticancer agent.
Alectinib: A benzimidazole compound with applications in cancer therapy.
Uniqueness
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3-methoxy-4-propoxy-phenyl)-acrylamide is unique due to its specific structural features, such as the presence of the methoxy and propoxy groups on the phenyl ring. These functional groups can influence the compound’s biological activity and its interactions with molecular targets, making it a valuable candidate for further research and development.
Propiedades
Fórmula molecular |
C22H25N3O3 |
|---|---|
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C22H25N3O3/c1-3-14-28-19-10-8-16(15-20(19)27-2)9-11-22(26)23-13-12-21-24-17-6-4-5-7-18(17)25-21/h4-11,15H,3,12-14H2,1-2H3,(H,23,26)(H,24,25)/b11-9+ |
Clave InChI |
IQUOQWOYRLRZKT-PKNBQFBNSA-N |
SMILES isomérico |
CCCOC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=NC3=CC=CC=C3N2)OC |
SMILES canónico |
CCCOC1=C(C=C(C=C1)C=CC(=O)NCCC2=NC3=CC=CC=C3N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-nitrophenyl)-N'-[(2Z)-3-oxo-1-benzothiophen-2(3H)-ylidene]acetohydrazide](/img/structure/B11681399.png)
![(2E)-N-(3-chloro-4-methylphenyl)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11681400.png)
![(5Z)-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681408.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11681417.png)
![Butane-1,4-diyl bis[4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]](/img/structure/B11681434.png)
![N,N'-[methanediylbis(benzene-4,1-diylsulfamoylbenzene-4,1-diyl)]diacetamide](/img/structure/B11681450.png)
![ethyl (2E)-5-(4-tert-butylphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11681455.png)
![6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11681459.png)
![(5Z)-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11681466.png)
![5-[(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B11681469.png)
![N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11681470.png)
![methyl (2Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11681473.png)
![(5Z)-5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681477.png)
